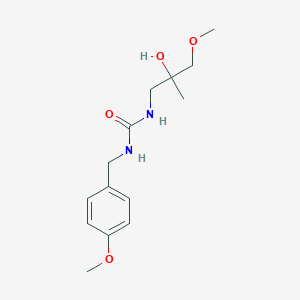
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea often involves multi-step processes. For example, derivatives such as AR-A014418 have been synthesized through reactions starting from readily available precursors. The synthesis can involve steps like the reaction of desmethyl precursors with labeled or unlabeled reagents to introduce specific functional groups or isotopes, as seen in the creation of deuterium-labeled AR-A014418 for analytical standards (Liang et al., 2020).
Molecular Structure Analysis
The molecular structure of similar urea derivatives is characterized by coplanarity among non-hydrogen atoms and specific orientations that facilitate interactions, such as hydrogen bonding. These structural features are crucial for the compound's activity and interactions, as evidenced by the detailed analysis of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a close analogue (Lough et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea derivatives can include deprotection, condensation, and cleavage reactions. Methods have been developed for chemoselective cleavage and protection of similar compounds, which are essential for synthesizing and modifying these molecules for further study or application (Volbeda et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is not readily available, studies on related compounds provide insight into how molecular modifications affect these properties, aiding in the understanding and application of these materials.
Chemical Properties Analysis
The chemical properties, such as reactivity, functional group compatibility, and interaction with other molecules, define the utility of these compounds in various scientific endeavors. For instance, the introduction of photolabile groups into urea derivatives allows for controlled release studies and provides tools for understanding biological processes (Wieboldt et al., 2002).
科学的研究の応用
Synthesis and Analytical Applications
- The synthesis of deuterium-labeled analogs of similar compounds has been reported, showcasing their utility as internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses for drug absorption and distribution studies. This highlights the importance of such compounds in pharmacokinetic research (Liang et al., 2020).
Material Science and Organic Chemistry
- Research into the cocondensation of urea with methylolphenols under acidic conditions has been explored, indicating the potential for creating novel polymers or materials from similar urea derivatives (Tomita & Hse, 1992).
- The chemoselective cleavage of methoxybenzyl ethers using catalytic amounts of hydrochloric acid has been demonstrated, which could be relevant for the deprotection strategies in the synthesis of compounds with similar protecting groups (Volbeda et al., 2015).
Pharmacological and Biochemical Studies
- Certain urea derivatives have been isolated from natural sources, displaying biological activities that suggest potential pharmacological applications. This indicates that structurally similar compounds like "1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea" might also possess interesting biological properties worth exploring (Tsopmo et al., 1999).
特性
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAMZQACKBCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)
![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)
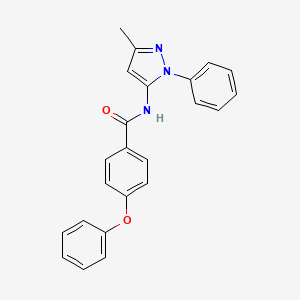
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)
![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
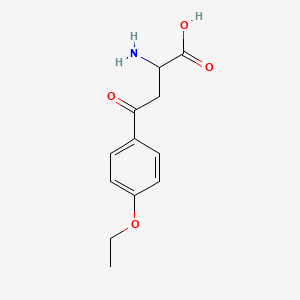
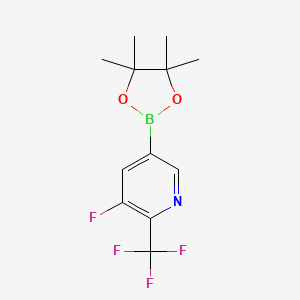
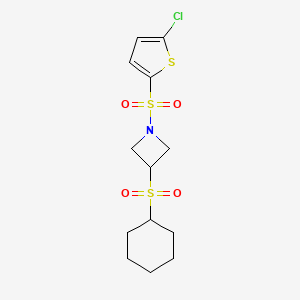
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)
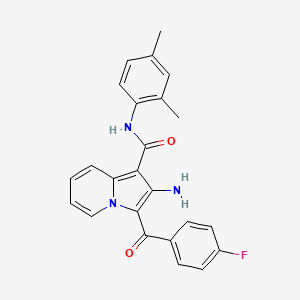

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)
![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)